N-1H-benzimidazol-2-yl-2-phenylcyclopropanecarboxamide
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Description
Synthesis Analysis
The synthesis of N-1H-benzimidazol-2-yl-2-phenylcyclopropanecarboxamide and related compounds involves multiple steps starting from commercially available materials. Key steps include ring closing reactions, reduction, and acylation, leading to yields greater than 30%. The compounds are characterized using NMR, MS, and other spectroscopic methods to confirm their structure (H. Bin, 2015).
Molecular Structure Analysis
Detailed analysis of the molecular structure, including quantum mechanical calculations, vibrational wavenumbers, and NMR of benzimidazole derivatives and their complexes, reveals their coordination to metal ions through specific nitrogen atoms of the benzimidazole ring. Structural analyses are supported by DFT studies and spectral methods (N. T. Abdel Ghani & A. Mansour, 2011).
Chemical Reactions and Properties
The reactivity of N-1H-benzimidazol-2-yl derivatives towards various reagents and conditions has been explored, indicating that these compounds can undergo reactions such as Ugi 3CC, leading to diverse and potentially bioactive molecules. The versatility of these reactions allows for the construction of complex structures with significant biological activity (M. Ghandi et al., 2010).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to exhibit anti-inflammatory activity .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum pharmacological properties .
Pharmacokinetics
Benzimidazole derivatives have been found to have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives have been found to have outstanding bioavailability, safety, and stability profiles, suggesting that they may be relatively stable under various environmental conditions .
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(13-10-12(13)11-6-2-1-3-7-11)20-17-18-14-8-4-5-9-15(14)19-17/h1-9,12-13H,10H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIZKMVNFSTJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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